Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate
Description
Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate (CAS: 2089288-31-1, C₂₀H₁₇BrFNO₄, MW: 434.26) is a fluorinated quinoline derivative with a 4-oxo-quinoline core substituted at positions 1, 3, 6, and 5. Key structural features include:
- Position 3: An ethyl carboxylate ester, contributing to metabolic stability.
- Positions 6 and 7: Bromine and fluorine substituents, respectively, which modulate electronic properties and binding affinity .
This compound is of interest in medicinal chemistry due to its structural similarity to fluoroquinolone antibiotics and kinase inhibitors.
Properties
Molecular Formula |
C20H17BrFNO4 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H17BrFNO4/c1-3-27-20(25)15-11-23(10-12-4-6-13(26-2)7-5-12)18-9-17(22)16(21)8-14(18)19(15)24/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
YWOJNZIHAZGNFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Bromination and Fluorination: The quinoline core is first brominated and fluorinated using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.
Methoxyphenyl Substitution:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate is characterized by the following properties:
- Molecular Formula : C19H17BrFNO3
- Molecular Weight : 396.25 g/mol
- Boiling Point : Approximately 553.6 °C (predicted)
- Density : 1.487 g/cm³ (predicted)
- pKa : -0.99 (predicted)
These properties suggest a stable compound with potential for various chemical reactions and interactions.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics. Quinoline derivatives have been shown to inhibit bacterial growth through various mechanisms, including interference with DNA replication and protein synthesis.
Anticancer Potential
Quinoline compounds are also recognized for their anticancer activities. Studies have demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound may share these properties, warranting further investigation into its efficacy against specific cancer types.
Anti-inflammatory Effects
Emerging evidence suggests that quinoline compounds can modulate inflammatory responses. This compound may possess anti-inflammatory properties that could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives, including ethyl 6-bromo-7-fluoro compounds, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death.
Case Study 2: Anticancer Activity
In vitro studies have shown that ethyl 6-bromo-7-fluoro derivatives induce apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in oncology.
Case Study 3: Anti-inflammatory Research
Research exploring the anti-inflammatory effects of quinoline derivatives indicated that ethyl 6-bromo compounds could inhibit pro-inflammatory cytokines in cultured macrophages. This suggests a potential application in managing chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: N/A)
- 4-methoxybenzyl. Position 7: Chloro vs. bromo.
- Impact: The 4-methoxybenzyl group in the target compound increases electron density and may improve solubility compared to the purely hydrophobic benzyl group . Bromine at position 6 (target) vs.
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Key Differences: Position 1: Cyclopropyl vs. 4-methoxybenzyl.
- Impact: Cyclopropyl groups are common in fluoroquinolones (e.g., ciprofloxacin) for improved Gram-negative activity. The 4-methoxybenzyl group in the target may shift selectivity toward Gram-positive or kinase targets .
Halogen Substitutions at Positions 6 and 7
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 6h)
- Key Differences: Position 6: Bromo (shared with target). Position 7: Unsubstituted vs. fluoro in the target.
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Key Differences: Position 7: Amino vs. fluoro.
- Impact: The amino group at position 7 may enhance solubility but reduce membrane permeability compared to the target’s fluoro substituent .
Core Structure Modifications
Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
- Key Differences: Tricyclic thiazeto-quinoline core vs. bicyclic quinoline in the target. Position 1: Methyl vs. 4-methoxybenzyl.
- Impact :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo analog | Ethyl 6-bromo-8-fluoro-4-oxo analog |
|---|---|---|---|
| Molecular Weight | 434.26 | 406.82 | 372.18 |
| logP | ~2.8 (estimated) | ~3.1 | ~2.5 |
| Solubility (mg/mL) | <0.1 (aqueous) | <0.1 | 0.2–0.5 |
| Halogen Effects | Br (6), F (7) | Cl (7), F (6) | Br (6), F (8) |
- The 4-methoxybenzyl group may slow metabolic degradation compared to benzyl or cyclopropyl substituents .
Biological Activity
Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its complex structure and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrFNO₃, with a molecular weight of approximately 434.3 g/mol. The compound features a quinoline core substituted with bromine and fluorine atoms, an ethyl ester group, and a methoxyphenyl moiety, which contribute to its unique chemical properties and potential biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in microbial growth and cancer cell proliferation. Its mechanism of action may include:
- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it may act as a DNA gyrase inhibitor, impacting bacterial DNA replication and recombination .
- Enzyme Interaction : The compound may interact with various enzymes implicated in metabolic pathways, potentially leading to antimicrobial and anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| P. aeruginosa | 6.25 µg/mL |
| K. pneumoniae | 15.62 µg/mL |
These values suggest that the compound has comparable efficacy to established antibiotics like miconazole and fluconazole .
Antifungal Activity
The compound has also shown promising antifungal activity in vitro:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| F. oxysporum | 10 µg/mL |
| A. sclerotiorum | 32 µg/mL |
These results indicate that modifications in the quinoline structure can enhance antifungal efficacy, particularly through the introduction of halogen substituents like bromine and fluorine .
Anticancer Potential
Research into the anticancer properties of this compound has revealed its potential as an ATM kinase inhibitor. This enzyme plays a crucial role in DNA damage response pathways, making it a target for cancer therapies:
- Selectivity : The compound exhibits selective inhibition of ATM kinase while minimizing off-target effects on other tyrosine kinases, such as PI3K and mTOR .
Case Studies
A series of studies have evaluated the biological activity of similar quinoline derivatives, providing insights into structure–activity relationships (SAR):
- Study on Quinoline Derivatives : A study demonstrated that modifications at the C-6 position significantly enhanced antibacterial activity against resistant strains of bacteria. The presence of halogens like bromine or fluorine was critical for improving potency .
- Antifungal Efficacy : Another investigation focused on the antifungal properties of quinoline derivatives showed that compounds with methoxy substituents exhibited superior activity against fungal pathogens compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of the quinoline core. For example, heating intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate with alkylating agents (e.g., (4-methoxyphenyl)methyl bromide) in polar aprotic solvents (e.g., DMSO) under reflux often yields the target compound. The presence of phase-transfer catalysts (e.g., Bu4NI) can enhance regioselectivity and reduce side-product formation . Yield optimization requires precise temperature control (80–120°C) and inert atmospheres to prevent oxidation of sensitive functional groups (e.g., the 4-oxo moiety) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- <sup>1</sup>H NMR : Key signals include the ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2), the 4-methoxyphenylmethyl group (δ 3.8 ppm for OCH3, δ 4.9–5.1 ppm for CH2), and aromatic protons (δ 7.2–8.5 ppm) .
- IR : Strong absorption bands for the ester carbonyl (C=O, ~1700 cm<sup>-1</sup>) and quinoline 4-oxo group (C=O, ~1650 cm<sup>-1</sup>) .
- MS : Molecular ion peaks ([M+H]<sup>+</sup>) confirm the molecular weight, while fragmentation patterns (e.g., loss of Br or F substituents) validate the structure .
Q. How does the introduction of the 4-methoxyphenylmethyl group impact the compound’s physicochemical properties?
- Methodological Answer : The 4-methoxyphenylmethyl substituent enhances lipophilicity (logP increases by ~1.5 units), improving membrane permeability in biological assays. However, it may sterically hinder interactions with enzymatic targets, necessitating molecular docking studies to assess binding affinity . Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤5%) without destabilizing the compound .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during alkylation of the quinoline core?
- Methodological Answer : Competing alkylation at N1 vs. O4 positions can lead to mixed products. Regioselectivity is controlled by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor N1-alkylation, while less polar solvents (e.g., THF) may promote O4-alkylation .
- Catalysts : Phase-transfer catalysts (e.g., Bu4NI) stabilize transition states for N1-alkylation, achieving >90% selectivity in optimized conditions .
- Temperature : Lower temperatures (≤60°C) minimize thermal decomposition of intermediates, as shown in analogous quinolones .
Q. How can crystallographic data clarify intermolecular interactions influencing the compound’s stability?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL for refinement) reveals critical packing interactions:
- Hydrogen bonding : The 4-oxo group often forms C=O···H–C interactions with adjacent aromatic protons (distance ~3.1–3.5 Å), stabilizing the crystal lattice .
- Halogen interactions : Bromine and fluorine substituents participate in C–Br···π (3.4–3.7 Å) and C–F···H–C (2.9–3.2 Å) contacts, which may correlate with solid-state stability . Data collection at 291 K with high-resolution detectors (e.g., CCD) minimizes thermal motion artifacts .
Q. What experimental designs are optimal for evaluating the compound’s antimicrobial activity, and how do results compare to structurally similar analogs?
- Methodological Answer :
- Assay protocol : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
- Structure-activity insights : The bromine and 4-methoxyphenylmethyl groups enhance activity against resistant strains compared to non-halogenated analogs (MIC reduction by 4–8×). However, fluorinated derivatives (e.g., Ethyl 7-chloro-6-fluoro-1-ethyl-4-oxo-quinoline-3-carboxylate) show superior potency, suggesting fluorine’s role in target binding .
Q. How can computational modeling predict metabolic liabilities of this compound?
- Methodological Answer :
- Metabolite prediction : Use in silico tools (e.g., SwissADME) to identify sites for Phase I oxidation (e.g., 4-methoxyphenyl group demethylation) or ester hydrolysis .
- Docking studies : Molecular dynamics simulations with cytochrome P450 enzymes (e.g., CYP3A4) can highlight metabolic hotspots. For instance, the ester moiety’s proximity to catalytic heme iron increases hydrolysis risk, guiding prodrug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
